BenchChemオンラインストアへようこそ!

RP-54745

IL-1 synthesis inhibition macrophage biology cytokine selectivity

RP-54745 is the only small-molecule IL-1 synthesis inhibitor with validated efficacy in KSHV+ PEL xenograft models and spontaneous arthritis models (MRL/lpr). Its amino-dithiole-one scaffold selectively suppresses IL-1α and IL-1β mRNA accumulation at 3 µM without inhibiting TNFα mRNA, enabling unambiguous pathway dissection. Unlike tetracyclines, it improves both clinical and serological parameters at ~5 mg kg⁻¹, reducing compound consumption. Select this orthogonal probe to validate IL-1 synthesis inhibition phenotypes alongside diaryl-imidazole chemotypes.

Molecular Formula C13H12ClNOS2
Molecular Weight 297.8 g/mol
CAS No. 135330-08-4
Cat. No. B1680018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRP-54745
CAS135330-08-4
Synonyms4-chloro-5-(3,4-dihydro-1-methyl-2(1H)-isoquinolinyl)-3H-1,2-dithiol-3-one
RP 54745
RP-54745
Molecular FormulaC13H12ClNOS2
Molecular Weight297.8 g/mol
Structural Identifiers
SMILESCC1C2=CC=CC=C2CCN1C3=C(C(=O)SS3)Cl
InChIInChI=1S/C13H12ClNOS2/c1-8-10-5-3-2-4-9(10)6-7-15(8)12-11(14)13(16)18-17-12/h2-5,8H,6-7H2,1H3
InChIKeyBEJJGVDFQORITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RP-54745 (CAS 135330-08-4): Baseline Identity and Procurement-Relevant Characteristics


RP-54745 (CAS 135330-08-4) is a synthetic small-molecule amino-dithiole-one compound [1] originally developed by Rhône-Poulenc SA as an orally active inhibitor of macrophage stimulation and interleukin-1 (IL-1) production [2][3]. Its chemical structure (4-chloro-5-(3,4-dihydro-1-methyl-2(1H)-isoquinolinyl)-3H-1,2-dithiol-3-one; molecular weight 297.82; formula C13H12ClNOS2) defines a chemotype distinct from biologic IL-1 antagonists and tetracycline-class immunomodulators [1][4].

Why In-Class IL-1 Modulators Cannot Substitute for RP-54745 in Mechanistic Studies


IL-1 modulation encompasses mechanistically divergent strategies—receptor antagonism (anakinra), cytokine capture (canakinumab), post-translational processing inhibition (NLRP3 inflammasome blockers), and translational/mRNA-level suppression (tetracyclines). RP-54745 occupies a distinct node: direct inhibition of IL-1α and IL-1β mRNA accumulation in stimulated macrophages at micromolar concentrations, with minimal effect on TNFα mRNA [1]. This profile precludes substitution with IL-1 receptor antagonists (which neutralize extracellular cytokine but do not suppress synthesis) or tetracyclines (which exert broad-spectrum inhibition of multiple cytokines via distinct mechanisms) [2]. The compound's amino-dithiole-one scaffold has no known pharmacological equivalent among commercially available IL-1 modulators [3].

Quantitative Differentiation of RP-54745 Against IL-1 Synthesis Inhibitors and Tetracyclines


IL-1α/β mRNA Suppression Potency and TNFα Selectivity

RP-54745 inhibits LPS-induced IL-1α and IL-1β mRNA accumulation in murine peritoneal macrophages at a concentration of 3 × 10⁻⁶ M (3 µM), while TNFα mRNA signal is only slightly lessened under identical conditions [1]. This cytokine-selectivity profile distinguishes RP-54745 from tetracyclines such as doxycycline and minocycline, which inhibit both IL-1 and TNFα production non-selectively in comparable macrophage activation models [2].

IL-1 synthesis inhibition macrophage biology cytokine selectivity

In Vivo Efficacy Dose Range in Murine Arthritis Models

Oral administration of RP-54745 at approximately 5 mg·kg⁻¹ produces therapeutic efficacy across multiple murine arthritis models, including MRL/lpr autoimmune mice and induced arthritis models [1]. By comparison, doxycycline and minocycline require oral doses of 50–100 mg·kg⁻¹ to achieve anti-inflammatory and anti-arthritic effects in rodent models [2][3], indicating an approximately 10- to 20-fold higher potency by weight for RP-54745 in these in vivo systems.

rheumatoid arthritis models MRL/lpr mice collagen-induced arthritis

Chemotype and Molecular Scaffold Uniqueness

RP-54745 belongs to the amino-dithiole-one chemical class, a scaffold not represented among FDA-approved IL-1-targeted therapeutics (recombinant IL-1 receptor antagonist anakinra; anti-IL-1β monoclonal antibody canakinumab) or commonly used research tools such as the diaryl-imidazole SK&F 86002 [1][2][3]. This chemotype confers a distinct mechanism of action—direct suppression of IL-1 mRNA accumulation—that is mechanistically orthogonal to receptor-level blockade or cytokine neutralization.

amino-dithiole-one scaffold chemical probe selectivity small molecule IL-1 inhibitor

IL-1 Production IC50 Comparative Benchmarking

RP-54745 inhibits LPS-induced IL-1β production in cultured human monocytes with IC50 values in the low micromolar range . In cross-study comparison, the structurally unrelated IL-1 synthesis inhibitor SK&F 86002 exhibits an IC50 of 1.3 ± 0.5 µM in the same assay system (LPS-stimulated human monocytes) [1], positioning RP-54745 within a similar potency range but offering a chemically distinct tool for confirming mechanism-specific effects.

IL-1β IC50 macrophage activation assay screening reference compound

Preclinical Disease Modification in Spontaneous Autoimmune Arthritis

RP-54745 (5 mg·kg⁻¹ oral) improved clinical status and multiple disturbed biochemical and immunological parameters in MRL/lpr mice after 3-month treatment, a model of spontaneous autoimmune arthritis [1]. In contrast, minocycline in adjuvant and collagen arthritis rat models (T-cell-dependent models) significantly reduced arthritis incidence but showed no effect on IgG antibody titers to collagen or synoviocyte collagenase release [2], suggesting RP-54745 may engage a broader spectrum of disease-modifying activities in autoimmune contexts.

MRL/lpr mouse model autoimmune pathology disease-modifying antirheumatic activity

Emerging Application in KSHV-Associated Lymphoma Models

RP-54745 has demonstrated efficacy in a KSHV+ PEL xenograft model, suppressing tumor expansion and reducing hyperinflammation in the tumor microenvironment, including decreased myeloid cell and neutrophil infiltration and blockade of IL-1 signaling molecule expression in vivo [1]. Tetracyclines such as doxycycline and minocycline have not been evaluated for antiviral or antineoplastic activity in KSHV-related malignancies, representing a unique application domain for RP-54745 that is not addressable with generic IL-1 modulators.

Kaposi's sarcoma-associated herpesvirus primary effusion lymphoma IL-1-driven malignancy

RP-54745 Procurement-Relevant Research and Industrial Application Scenarios


Mechanistic Studies of IL-1 Synthesis Regulation at the mRNA Level

RP-54745 is uniquely suited for experiments requiring selective suppression of IL-1α and IL-1β mRNA accumulation without concomitant inhibition of TNFα mRNA. This selectivity, demonstrated at 3 µM in murine peritoneal macrophages [1], enables dissection of IL-1-specific transcriptional and post-transcriptional regulatory pathways while preserving TNFα-dependent signaling networks. Researchers using tetracyclines must account for multi-cytokine suppression, complicating pathway attribution.

Preclinical Autoimmune Arthritis Studies in MRL/lpr and Induced Models

RP-54745 provides an orally active small-molecule tool for disease-modifying studies in spontaneous (MRL/lpr) and induced murine arthritis models at approximately 5 mg·kg⁻¹ [2]. Its ability to improve both clinical and serological parameters distinguishes it from minocycline, which reduces arthritis incidence without altering humoral markers [3]. Procurement of RP-54745 may reduce compound consumption per study compared to tetracyclines requiring 10- to 20-fold higher doses.

KSHV-Associated Primary Effusion Lymphoma and Viral Oncogenesis Research

RP-54745 is the only small-molecule IL-1 synthesis inhibitor with published efficacy data in KSHV+ PEL xenograft models, demonstrating tumor growth suppression and reduction of inflammatory infiltrates in vivo [4]. Investigators studying IL-1's role in herpesvirus-driven malignancies have no alternative tool compound with equivalent validation in this disease context.

Chemical Probe Validation and Orthogonal Confirmation Studies

RP-54745 serves as a structurally and mechanistically orthogonal probe to SK&F 86002 for validating IL-1 synthesis inhibition phenotypes. While both compounds suppress IL-1β production in the low micromolar range in human monocytes [5], their distinct chemotypes (amino-dithiole-one vs. diaryl-imidazole) reduce the likelihood of scaffold-specific off-target effects confounding experimental conclusions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for RP-54745

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.